N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
CAS No.: 401631-03-6
Cat. No.: VC15464836
Molecular Formula: C14H11FN2O4S
Molecular Weight: 322.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 401631-03-6 |
|---|---|
| Molecular Formula | C14H11FN2O4S |
| Molecular Weight | 322.31 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
| Standard InChI | InChI=1S/C14H11FN2O4S/c1-17-12-7-6-11(8-13(12)21-14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3 |
| Standard InChI Key | GAYLUOKDPXKCNJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
N-(4-fluorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has the molecular formula C₁₄H₁₁FN₂O₄S and a molar mass of 322.31 g/mol. Its solubility in aqueous media at physiological pH (7.4) is 7.2 µg/mL, indicating moderate hydrophobicity. The IUPAC name reflects its benzoxazole backbone substituted with a methyl group at position 3 and a sulfonamide-linked 4-fluorophenyl group at position 6. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 401631-03-6 |
| Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O |
| InChI Key | GAYLUOKDPXKCNJ-UHFFFAOYSA-N |
| PubChem CID | 728803 |
The benzoxazole ring system (positions 1–3) contributes to planar rigidity, while the sulfonamide group enhances hydrogen-bonding capacity, a feature common to enzyme inhibitors . The 4-fluorophenyl moiety introduces electron-withdrawing effects, potentially influencing receptor binding .
Physicochemical Properties and Drug Likeness
Solubility and Permeability
With a solubility of 7.2 µg/mL and logP ~2.8 (estimated via analogue data ), this compound likely exhibits moderate membrane permeability but may require formulation enhancements for oral bioavailability.
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